4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
Overview
Description
“4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” is a heteroaryl halide and a pyrazole derivative . It’s reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been discussed . Another study discusses the discovery of pyrazolo[3,4-d]pyrimidine and its applications .Molecular Structure Analysis
While specific molecular structure analysis for “4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” is not available, related compounds such as 1H-pyrazolo[3,4-b]pyridine have been synthesized and their structures analyzed .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the mutagenicity of 4-bromopyrazole has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Bromo-1-methyl-1H-pyrazole, include a refractive index of n20/D 1.531, boiling point of 185-188 °C/760 mmHg, and a density of 1.558 g/mL at 25 °C .Scientific Research Applications
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Novel derivatives of this compound have shown significant inhibitory activity against CDK2, with some showing superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Anticancer Activity: Synthesis of Derivatives
Derivatives of this compound have been synthesized and evaluated for their anticancer activity both in vitro and in vivo. Some derivatives have demonstrated promising cytotoxicity against tested cancer cell lines, with certain compounds exhibiting better cytotoxicity than standard drugs like doxorubicin. These derivatives have also been shown to inhibit cell cycle progression and induce apoptosis in cancer cells .
Pharmaceutical Development: Drug Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold of this compound is a valuable intermediate in the synthesis of pharmaceuticals. It has been used to create various biologically active compounds, including inhibitors that have potential therapeutic applications .
Material Science: Formation of Complexes
In material science, this compound has been utilized in the preparation of solid hexacoordinate complexes. These complexes have applications in various fields, including catalysis and materials with specific magnetic or electronic properties .
Biochemistry: Enzymatic Inhibitory Activity
The compound’s derivatives have shown enzymatic inhibitory activity, particularly against CDK2/cyclin A2. This activity is crucial for developing new treatments for diseases where cell cycle dysregulation is a factor .
Molecular Biology: Cell Cycle and Apoptosis Studies
In molecular biology, this compound has been instrumental in studying cell cycle progression and apoptosis induction within cells. Understanding these processes is vital for developing strategies to control cancer and other diseases characterized by abnormal cell growth .
Organic Chemistry: Synthetical Utility
The compound serves as a versatile synthetic intermediate in organic chemistry. Its structural variants have been used to synthesize more complex structures with diverse synthetical, biological, and photophysical properties .
Photophysical Properties: Light-Emitting Materials
Pyrazole derivatives, including this compound, have shown exceptional photophysical properties. These properties are being explored for the development of light-emitting materials and devices, which have applications in displays and lighting technologies .
Safety and Hazards
Future Directions
The future directions for “4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” and similar compounds could involve their use in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . They may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Mechanism of Action
Target of Action
The primary target of the compound, also known as 4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells . The compound’s interaction with CDK2 is so significant that it has been classified as a novel CDK2 inhibitor .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death or apoptosis . This makes the compound particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c1-15-8-7(3-13-15)9(12-5-11-8)16-4-6(10)2-14-16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRUNNCFNFKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.